Bis-PEG9-NHS ester

Catalog No.
S521473
CAS No.
M.F
C30H48N2O17
M. Wt
708.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis-PEG9-NHS ester

Product Name

Bis-PEG9-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C30H48N2O17

Molecular Weight

708.7 g/mol

InChI

InChI=1S/C30H48N2O17/c33-25-1-2-26(34)31(25)48-29(37)5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-10-40-8-6-30(38)49-32-27(35)3-4-28(32)36/h1-24H2

InChI Key

CQWLSZJYTZVHMU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Bis-PEG9-NHS ester

The exact mass of the compound Bis(NHS)PEG9 is 708.2953 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bis-PEG9-NHS ester is a homobifunctional crosslinking reagent designed for the covalent conjugation of molecules containing primary amines (-NH2). Its structure consists of a discrete-length polyethylene glycol (dPEG®) spacer arm containing nine ethylene glycol units, flanked by two N-hydroxysuccinimide (NHS) ester reactive groups. This specific molecular structure provides a defined spacer length of approximately 35.7 Å, high water solubility, and biocompatibility, making it a staple reagent in bioconjugation, proteomics, and the development of therapeutic conjugates like antibody-drug conjugates (ADCs). The NHS esters react efficiently with primary amines at a physiological to slightly alkaline pH (7.2-8.5) to form stable, irreversible amide bonds.

Substituting Bis-PEG9-NHS ester with seemingly similar alternatives introduces critical process and performance variables. Using a traditional polydisperse (polymeric) PEG crosslinker results in a heterogeneous mixture of conjugate species with varying linker lengths and molecular weights. This complicates purification, prevents precise analytical characterization, and compromises batch-to-batch reproducibility, a significant drawback for therapeutic and diagnostic development. Opting for a non-PEG aliphatic crosslinker, such as DSS, sacrifices the hydrophilicity conferred by the PEG chain, which can lead to aggregation and precipitation of the protein conjugate during the reaction and subsequent storage. Furthermore, changing the discrete PEG length (e.g., substituting PEG9 for PEG5 or PEG12) is not a trivial modification; the specific spacer length is often critical for optimizing biological activity, binding affinity, or the geometric requirements of an assay, and deviation can lead to a significant loss of performance.

Ensures Molecular Homogeneity and Analytical Precision vs. Polydisperse PEG

Unlike polydisperse PEG crosslinkers, which are mixtures of varying chain lengths, Bis-PEG9-NHS ester is a monodisperse compound. This structural uniformity is critical for applications requiring high purity and precise characterization. A conjugate made with a monodisperse PEG linker exhibits a single, sharp peak in mass spectrometry analysis, whereas a conjugate from a polydisperse PEG shows a broad distribution of peaks, complicating analysis and purification. This homogeneity is a key procurement differentiator for developing therapeutics like ADCs, where regulatory bodies require well-defined molecular entities.

Evidence DimensionPolydispersity Index (PDI)
Target Compound DataPDI = 1.0 (a single, defined molecular weight)
Comparator Or BaselinePolydisperse PEG crosslinkers: PDI > 1.0 (a mixture of different molecular weights)
Quantified DifferenceQualitatively infinite (single species vs. a statistical distribution)
ConditionsStandard analytical characterization techniques such as Mass Spectrometry (MS) or Size-Exclusion Chromatography (SEC).

This ensures batch-to-batch reproducibility and generates clean analytical data, which is essential for regulatory approval and reliable downstream applications.

Improves Solubility and Prevents Aggregation Compared to Aliphatic Linkers

The hydrophilic PEG9 spacer arm significantly enhances the water solubility of both the reagent and the final conjugate, a critical advantage over traditional hydrophobic aliphatic crosslinkers like Disuccinimidyl suberate (DSS). Hydrophobic linkers often require the use of organic co-solvents (e.g., DMSO) and can induce aggregation or precipitation of the target protein, reducing yield and activity. The PEG chain creates a protective hydration shell around the conjugate, masking hydrophobic regions and preventing aggregation, which is a crucial processability benefit for maintaining the biological activity of proteins during and after conjugation.

Evidence DimensionAqueous Solubility & Handling
Target Compound DataHigh aqueous solubility, often allowing direct dissolution in reaction buffers.
Comparator Or BaselineAliphatic crosslinkers (e.g., DSS): Low aqueous solubility, typically requiring dissolution in organic solvents like DMSO or DMF before addition to aqueous protein solutions.
Quantified DifferenceEliminates or significantly reduces the need for organic co-solvents in aqueous conjugation reactions.
ConditionsStandard protein conjugation in aqueous buffers (e.g., PBS) at pH 7-9.

This improves reaction yield, preserves protein structure and function, and simplifies downstream purification by avoiding issues related to protein aggregation and precipitation.

Spacer Length is a Critical, Non-Interchangeable Parameter for System Performance

The specific length of the PEG spacer is a critical design parameter that directly impacts the performance of the final conjugate, and PEG9 cannot be arbitrarily replaced with shorter or longer alternatives. A study on targeting dendritic cells with antibody-functionalized nanocarriers demonstrated that linker length significantly affects targeting efficiency. While a short 0.65 kDa PEG linker was optimal for one cell line, a much longer 5 kDa PEG linker was required for efficient targeting of primary dendritic cells, highlighting that optimal spacer length is system-dependent. Similarly, studies on peptide-based radiotracers show that varying the PEG spacer length (e.g., PEG2 vs. PEG3 vs. PEG4) directly influences receptor binding affinity and pharmacokinetic properties. This demonstrates that selecting the correct, discrete PEG length is essential for maximizing biological interaction and is not an interchangeable property.

Evidence DimensionCell-Specific Targeting Efficiency
Target Compound DataThe concept of an optimal PEG length (e.g., ~35.7 Å for PEG9) is critical for specific biological interactions.
Comparator Or BaselineShorter PEG linker (0.65 kDa) showed optimal targeting for DC2.4 cell line. Longer PEG linker (5 kDa) showed optimal targeting for primary splenocytic cDC1s.
Quantified DifferenceThe optimal PEG linker length for achieving maximum cell targeting efficiency varied by >7-fold between different cell types in the same study.
ConditionsAntibody-functionalized nanocarrier targeting of different dendritic cell (DC) subsets.

This proves that precise spacer length is a key variable for success; procuring the specific PEG9 length is necessary when it has been identified as optimal for a given system, as substitution can abrogate performance.

Development of Antibody-Drug Conjugates (ADCs) with Defined Stoichiometry

In ADC development, achieving a homogeneous product with a specific drug-to-antibody ratio (DAR) is critical for ensuring a consistent therapeutic window and predictable pharmacokinetics. The use of a monodisperse linker like Bis-PEG9-NHS ester is essential for creating a well-defined conjugate that can be accurately characterized by mass spectrometry, a requirement for regulatory submission. Its hydrophilicity also helps to solubilize hydrophobic drug payloads, preventing aggregation and improving the stability of the final ADC product.

Surface Functionalization of Biosensors and Nanoparticles with Controlled Spacing

When immobilizing antibodies or other proteins onto a surface for biosensing applications, controlling the distance and orientation of the biomolecule is key to performance. The defined ~35.7 Å spacer arm of Bis-PEG9-NHS ester allows for precise control over the distance of the immobilized protein from the surface. This prevents steric hindrance and ensures the active sites remain accessible, which is a critical factor in applications where optimal linker length has been determined to maximize target binding and signal generation.

Crosslinking Studies of Sensitive or Aggregation-Prone Proteins

For studying protein-protein interactions or protein structures using chemical crosslinking, maintaining protein solubility and native conformation is paramount. Traditional aliphatic crosslinkers can cause aggregation and precipitation. The high hydrophilicity of the PEG9 spacer makes Bis-PEG9-NHS ester the appropriate choice for crosslinking studies involving proteins that are prone to aggregation or require strictly aqueous, organic-solvent-free conditions to remain active and soluble.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.2

Hydrogen Bond Acceptor Count

17

Exact Mass

708.29529807 Da

Monoisotopic Mass

708.29529807 Da

Heavy Atom Count

49

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Bonache MA, Alaimo A, Malo C, Millet O, Villarroel A, González-Muñiz R. Clicked bis-PEG-peptide conjugates for studying calmodulin-Kv7.2 channel binding. Org Biomol Chem. 2014 Nov 28;12(44):8877-87. doi: 10.1039/c4ob01338g. PubMed PMID: 25264745.
2: Aroua S, Schweizer WB, Yamakoshi Y. C60 pyrrolidine bis-carboxylic acid derivative as a versatile precursor for biocompatible fullerenes. Org Lett. 2014 Mar 21;16(6):1688-91. doi: 10.1021/ol500363r. Epub 2014 Mar 7. PubMed PMID: 24606113.
3: Kakkar D, Tiwari AK, Chuttani K, Khanna A, Datta A, Singh H, Mishra AK. Design, synthesis, and antimycobacterial property of PEG-bis(INH) conjugates. Chem Biol Drug Des. 2012 Aug;80(2):245-53. doi: 10.1111/j.1747-0285.2012.01394.x. Epub 2012 May 30. PubMed PMID: 22515497.

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